3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride - 1803603-42-0

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride

Catalog Number: EVT-1764327
CAS Number: 1803603-42-0
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Numerous methods exist for synthesizing 1,2,4-oxadiazoles, often involving the condensation of amidoximes with carboxylic acid derivatives or the cyclization of N-acylamidoximes. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between a carbamimide and 3-fluorobenzoic acid in the presence of coupling reagents like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions [].

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles has been extensively studied using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. For example, single-crystal XRD analysis confirmed the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, revealing a monoclinic crystal system and P21/c space group []. These analyses provide insights into the spatial arrangement of atoms, bond lengths, and intermolecular interactions, which are crucial for understanding their physicochemical properties and biological activities.

Chemical Reactions Analysis

1,2,4-Oxadiazoles undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and ring-opening reactions. These reactions enable the introduction of diverse substituents onto the oxadiazole ring or the modification of existing substituents, leading to the creation of novel derivatives with tailored properties. For example, α-Chloroformylarylhydrazine hydrochloride reacts with 1,2,4-triazole to yield α-[1,2,4]triazolformylarylhydrazine, highlighting the nucleophilic substitution reaction at the 5-position of the oxadiazole ring [].

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives is diverse and depends on the specific substituents and the target molecule. Some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate binding. Others function as receptor agonists or antagonists by mimicking or blocking the action of endogenous ligands. For instance, panadiplon, a 1,2,4-oxadiazole derivative, acts as a selective 5-HT4 receptor agonist, exhibiting high affinity for the human 5-HT4 receptor and potent agonistic activity in longitudinal muscle myenteric plexus preparations [].

Applications
  • Medicinal Chemistry: As previously mentioned, these compounds serve as crucial building blocks in drug discovery due to their diverse biological activities. For example, they have been explored as potential therapeutic agents for treating various diseases like cancer [], bacterial infections [], parasitic infections [], and neurological disorders [, , , ].

tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate

  • Compound Description: This compound features a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group at the 5-position. It was synthesized and characterized using various spectroscopic techniques and single-crystal XRD. Biological evaluation revealed poor antibacterial activity but moderate anthelmintic activity. []
  • Relevance: This compound shares the core 1,2,4-oxadiazole structure with 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. [] Both compounds exemplify how modifications to the substituents on the oxadiazole ring can influence biological activity.

(3R,4R)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane

  • Compound Description: This compound, also bearing a cyclopropyl group at the 5-position of the 1,2,4-oxadiazole ring, functions as a functionally selective M1 partial agonist with antagonist properties at M2 and M3 muscarinic receptors. [] Conformational analysis indicates free rotation around the oxadiazole-azanorbornane bond. []
  • Relevance: The presence of the cyclopropyl group at the same position on the oxadiazole ring directly links this compound to 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. [] This highlights the significance of the cyclopropyl group in potentially influencing interactions with muscarinic receptors.

2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), exhibiting excellent FLAP binding potency (IC50 < 10 nM) and inhibiting LTB4 synthesis in human whole blood (IC50 < 100 nM) []. It was developed through structure-activity relationship studies and optimization of binding, functional potencies, and physicochemical properties. []
  • Relevance: While structurally more complex, this compound contains the 1,2,4-oxadiazole moiety, emphasizing the versatility of this heterocycle in medicinal chemistry, particularly in designing enzyme inhibitors. [] This connection broadens the potential applications of compounds like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride beyond its specific class.

6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methyl-imidazo[1,5-a]quinoxalin-4(5H)-one (U-80447)

  • Compound Description: This compound is structurally similar to panadiplon (U-78875). [] A liquid chromatographic method was developed to quantify U-80447 in rat serum, urine, and brain for pharmacokinetic studies. []
  • Relevance: Both this compound and 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride contain the 3-cyclopropyl-1,2,4-oxadiazol-5-yl subunit. [] This shared structural motif may contribute to similar pharmacokinetic properties or biological activities.

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline (NNC 14-0764)

  • Compound Description: This compound acts as a ligand for the GABAA receptor. [] Its structure was elucidated using direct methods and refined by full-matrix least squares. []
  • Relevance: The direct incorporation of the 3-cyclopropyl-1,2,4-oxadiazol-5-yl group into the larger heterocyclic framework of NNC 14-0764 underscores its potential as a building block for compounds targeting the central nervous system, like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. []

2-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5)

  • Compound Description: This compound exhibits dual inhibitory potential against SARS-CoV-2 PLpro (IC50 = 7.197 μM) and spike protein RBD (IC50 = 8.673 μM), with acceptable ligand efficiency metrics, practical LogP (3.8) and safety profile on Wi-38 (CC50 = 51.78 μM) and LT-A549 (CC50 = 45.77 μM) lung cells. [] It was designed by replacing the amide backbone of the lead benzamide PLpro inhibitor GRL0617 with an isosteric 1,2,4-oxadiazole core. []
  • Relevance: This compound, along with 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, demonstrates the viability of incorporating an aniline substituent onto the 1,2,4-oxadiazole ring to generate potentially valuable bioactive molecules. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound, a 1,3,4-oxadiazole derivative, demonstrated antioxidant activity. [] Its crystal structure revealed a nearly planar conformation and intricate intermolecular interactions. []
  • Relevance: While this compound features a 1,3,4-oxadiazole ring, as opposed to the 1,2,4-oxadiazole found in 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, its inclusion highlights the broader importance of oxadiazole derivatives in medicinal chemistry and their potential across various therapeutic areas. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This 1,2,4-triazole derivative was derived from 1-isonicotinoyl-4-phenylthiosemicarbazide and exhibited antioxidant activity. [] Its crystal structure revealed a non-planar conformation and a network of intermolecular hydrogen bonds. []
  • Relevance: Although this compound contains a 1,2,4-triazole ring instead of the 1,2,4-oxadiazole present in 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, it highlights the structural diversity and biological relevance of compounds containing nitrogen-rich heterocycles. [] The presence of the phenyl and pyridyl substituents further emphasizes the exploration of aromatic substitutions in drug design within this chemical space.

N-[2-([1,2,4]Oxadiazol-5-yl)thieno[2,3-b]pyridin-3-yl]formamide oximes

  • Compound Description: This group of compounds was synthesized from N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines through a ring cleavage and cyclization reaction. []
  • Relevance: These compounds highlight the 1,2,4-oxadiazole ring as a synthetically accessible pharmacophore. [] Although structurally distinct from 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, they emphasize the versatility of the 1,2,4-oxadiazole motif in drug design.

N-[2-([1,2,4]Oxadiazol-5-yl)[1]benzofuran-3-yl)formamide oximes

  • Compound Description: These compounds were prepared from N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines through a ring cleavage and cyclization reaction, similar to the synthesis of N-[2-([1,2,4]Oxadiazol-5-yl)thieno[2,3-b]pyridin-3-yl]formamide oximes. []
  • Relevance: This set of compounds further emphasizes the recurrent use of the 1,2,4-oxadiazole ring system in medicinal chemistry and underscores its potential as a valuable scaffold for developing novel therapeutics, as seen with 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. []

1-(4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione (4)

  • Compound Description: This natural product analog, containing a 1,2,4-oxadiazole ring, was synthesized and evaluated for antitumor activity. []
  • Relevance: This compound and 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride share the common feature of a substituted 1,2,4-oxadiazole ring, demonstrating its potential as a pharmacophore in various therapeutic areas. []

1-(4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (7)

  • Compound Description: Similar to compound 4, this compound is also a natural product analog with a 1,2,4-oxadiazole ring and was synthesized for antitumor activity evaluation. [] Compound 7 exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM. []
  • Relevance: This compound's structural similarity to 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, particularly the presence of the 1,2,4-oxadiazole ring, highlights the significance of this heterocycle in medicinal chemistry and its potential for diverse biological activities, including antitumor activity. []

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline (1)

  • Compound Description: This compound served as a key intermediate in synthesizing natural product analogs 4 and 7. []
  • Relevance: This compound represents a simplified analog of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, sharing the 1,2,4-oxadiazole ring and the aniline moiety. []

3-(2-Chloro-5-nitroanilino)-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

  • Compound Description: This compound, a pyrazolinone derivative, was synthesized through a novel method involving the formation of a pyrazolinone ring. []
  • Relevance: While this compound does not contain a 1,2,4-oxadiazole ring, its synthesis highlights alternative approaches to constructing heterocyclic systems, potentially applicable to synthesizing compounds related to 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. []

4-Nitroanilino)-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one

  • Compound Description: This compound is structurally related to 3-(2-chloro-5-nitroanilino)-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, differing only in the substitution on the aniline moiety. []
  • Relevance: Similar to the previous compound, this pyrazolinone derivative emphasizes the potential for diverse substitutions on related scaffolds and their influence on biological activity. [] While not directly containing a 1,2,4-oxadiazole, the exploration of similar heterocyclic systems can provide valuable insights for designing and optimizing compounds like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride.

4-Substituted 6,7-Dihydro-9,10-dialkoxy-2H-pyrimido[6,1-a]isoquinolin-2-imine Hydrochlorides

  • Compound Description: This series of compounds was synthesized via the catalytic hydrogenation of 5′-substituted 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines (7) in the presence of hydrogen chloride. []
  • Relevance: The synthesis of these compounds involves the reductive cleavage of the N–O bond in a 1,2,4-oxadiazole ring, showcasing a potential metabolic pathway for compounds like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. []

2-(3-Methyl[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-naphthylaminoformaldehyde oxime (IVa)

  • Compound Description: This compound resulted from the ring cleavage and recyclization of N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine. [] Its structure was determined using X-ray structure analysis. []
  • Relevance: The presence of the 1,2,4-oxadiazole ring in this compound, although in a different structural context, highlights the chemical stability and potential utility of this heterocycle in drug design, similar to its presence in 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. []

2-(3-p-Chlorophenyl[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-napththylaminoformaldehyde oxime (IVb)

  • Compound Description: This compound is structurally analogous to IVa, arising from the ring cleavage and recyclization of p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine. []
  • Relevance: Similar to IVa, the presence of the 1,2,4-oxadiazole ring in IVb, despite its different chemical environment, underscores the versatility of this heterocycle and its potential as a building block for diverse chemical entities, much like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. []

(4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (1a)

  • Compound Description: This compound, along with other imidazo[1,5-a]quinoxaline amides and carbamates, displays high affinity for the GABAA/benzodiazepine receptor. [] Its synthesis involves a multi-step procedure beginning with 1-fluoro-2-nitrobenzene and DL-glutamic acid. []
  • Relevance: This compound shares the 5-cyclopropyl-1,2,4-oxadiazol-3-yl subunit with 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, suggesting a potential for shared or related biological activity, especially considering its interaction with the central nervous system. []

5-Benzoyl-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline (13b)

  • Compound Description: This compound is another imidazo[1,5-a]quinoxaline derivative, similar to 1a, that exhibits high affinity for the GABAA/benzodiazepine receptor. []
  • Relevance: This compound, like 1a, possesses the 5-cyclopropyl-1,2,4-oxadiazol-3-yl group, also found in 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. [] This structural similarity points towards the significance of this particular moiety in binding to the GABAA/benzodiazepine receptor.

tert-Butyl (4S)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxaline-1-carboxylate (1e)

  • Compound Description: This compound, belonging to the imidazo[1,5-a]quinoxaline class, displays high affinity for the GABAA/benzodiazepine receptor. []
  • Relevance: Although it lacks the 5-cyclopropyl-1,2,4-oxadiazol-3-yl substituent, its inclusion alongside 1a and 13b highlights the importance of the imidazo[1,5-a]quinoxaline core as a scaffold for developing ligands targeting the GABAA/benzodiazepine receptor. [] This emphasizes the potential of exploring modifications to the core structure of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride to modulate its activity and target different receptor subtypes.

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride (CDD-0102A)

  • Compound Description: CDD-0102A acts as a partial agonist at M1 muscarinic receptors and exhibits limited activity at other muscarinic receptor subtypes. [, ] Studies indicate that it can enhance working memory and strategy shifting in rats. []
  • Relevance: CDD-0102A, while possessing an ethyl group at the 3-position of the oxadiazole ring instead of the cyclopropyl group in 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, shares a similar structure, suggesting that modifications at this position might be tolerated while maintaining activity at the muscarinic receptors. [, ]

L-687,306 [(3R,4R)-3-(3-cyclopropyl-1,2,4,oxadiazol[5-yl]-1-azabicyclo[2.2.1]heptane]

  • Compound Description: L-687,306 is a muscarinic antagonist. [, ] It effectively blocks the peripheral effects of arecoline, a muscarinic agonist, indicating its potential as a tool for studying cholinergic systems. []
  • Relevance: Like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, this compound features the 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety, suggesting a possible shared mechanism of action or binding site on the muscarinic receptors. [, ]

3-(3-(2-Fluoroethylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine [FE-TZTP]

  • Relevance: Although this compound features a thiadiazole ring instead of the oxadiazole in 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, its investigation for muscarinic receptor binding highlights the exploration of bioisosteric replacements and their potential impact on receptor selectivity and in vivo behavior. []

3-(3-(3-Fluoropropylthio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine [FP-TZTP]

  • Compound Description: Similar to FE-TZTP, FP-TZTP was radiolabeled and investigated for its in vivo muscarinic subtype selectivity. [] It exhibited significant inhibition of uptake by its unlabeled form and the muscarinic agonist L-687,306, suggesting potential M2 subtype selectivity. []
  • Relevance: Although this compound also features a thiadiazole ring, its inclusion alongside FE-TZTP emphasizes the exploration of bioisosteric replacements and structural modifications to modulate the pharmacological profile of compounds targeting the muscarinic receptors, similar to 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride. []

3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)

  • Compound Description: VU0285683 acts as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) and displays high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. [] It exhibited anxiolytic-like effects in rodent models without potentiating phencyclidine-induced hyperlocomotor activity. []
  • Relevance: This compound highlights the 1,2,4-oxadiazole scaffold's ability to bind to various CNS targets, including mGluR5, showcasing its potential beyond its interaction with the GABAA/benzodiazepine receptor. [] This suggests that modifying 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride might lead to compounds with different pharmacological profiles and therapeutic applications.

(4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273)

  • Compound Description: VU0092273 acts as a positive allosteric modulator (PAM) of mGluR5 and binds to the MPEP site. [] It was chemically optimized to develop an orally active analog, N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172), which demonstrated in vivo efficacy in a rodent model predictive of antipsychotic activity. []
  • Relevance: While structurally distinct from 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, VU0092273 and its optimized analog VU0360172 exemplify the potential of developing allosteric modulators for mGluR5, providing alternative therapeutic avenues for CNS disorders. [] This finding broadens the scope of potential applications for compounds targeting the central nervous system, including those structurally related to the target compound.

N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172)

  • Compound Description: This compound is an orally active mGluR5 PAM derived from the chemical optimization of VU0092273. [] It demonstrated in vivo efficacy in reversing amphetamine-induced hyperlocomotion, a rodent model predictive of antipsychotic activity. []
  • Relevance: While structurally dissimilar to 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, the development and success of VU0360172 highlight the possibility of optimizing lead compounds targeting mGluR5 for improved drug-like properties and therapeutic potential in CNS disorders. [] This example emphasizes the importance of continued research in this area, even for structurally distinct compounds, as it might uncover novel therapeutic agents.

Panadiplon [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one]

  • Compound Description: Panadiplon functions as an α5GABAA receptor agonist. [, ] It exhibited anxiolytic effects in preclinical models. [] Metabolites of panadiplon have been identified and characterized in various biological matrices. [, ]
  • Relevance: Panadiplon's structure is very similar to 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride, with the key difference being the presence of an imidazo[1,5-a]quinoxaline moiety instead of the aniline group. [, , , ] This difference leads to interactions with different targets, showcasing how subtle structural changes can significantly alter a compound's pharmacological profile.

Properties

CAS Number

1803603-42-0

Product Name

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride

IUPAC Name

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

InChI

InChI=1S/C11H11N3O.ClH/c12-9-3-1-2-8(6-9)10-13-11(15-14-10)7-4-5-7;/h1-3,6-7H,4-5,12H2;1H

InChI Key

MJFLJFKFOHOULL-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N.Cl

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC(=CC=C3)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.